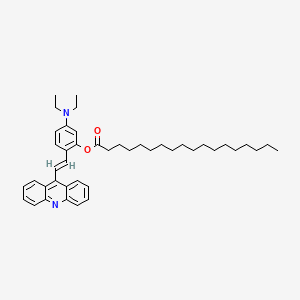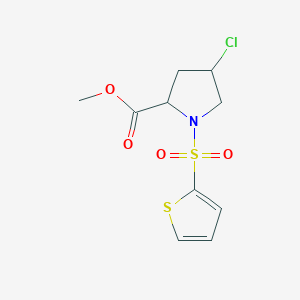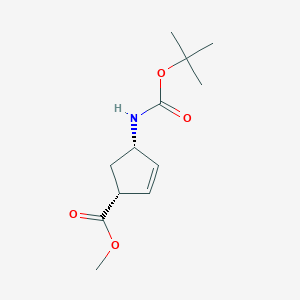![molecular formula C13H22N2O B3119524 N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine CAS No. 251372-18-6](/img/structure/B3119524.png)
N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine
Overview
Description
“N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine” is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-amino-N-[2(diethylamino)ethyl]benzamide involved an ion-associate reaction at room temperature . The reactants included sodium tetraphenyl borate, 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide .Molecular Structure Analysis
The molecular structure of “N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine” can be analyzed using various physicochemical methods . These methods may include infrared spectra, NMR, elemental analysis, and mass spectrometry .Physical And Chemical Properties Analysis
“N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine” has a molecular weight of 222.33 and a molecular formula of C13H22N2O . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis of Biologically Active Compounds
“N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine” can be used in the synthesis of biologically active compounds. It can be used in the preparation of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . These compounds can take part in a variety of condensation and substitution reactions .
Formation of Heterocyclic Compounds
This compound can be used to form a variety of heterocyclic compounds. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents .
Synthesis of Cyanoacetamide Derivatives
“N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine” can be used in the synthesis of cyanoacetamide derivatives. This process involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
Antibacterial Applications
The compound can be used to synthesize complexes with antibacterial activity. For example, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature . This complex was examined for its antibacterial activity .
Computational Study
The compound can be used in computational studies to understand the relationships between bioactive molecules and receptor interactions. The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .
Synthesis of Ion-Associate Complexes
“N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine” can be used in the synthesis of ion-associate complexes. These complexes are crucial to comprehending the relationships between bioactive molecules and receptor interactions .
Mechanism of Action
Mode of Action
Like many other compounds, it likely interacts with its targets by binding to specific sites, thereby influencing the function of the target .
Biochemical Pathways
Without knowledge of the specific targets of N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine, it’s challenging to determine the exact biochemical pathways it affects. It’s possible that this compound could influence multiple pathways depending on its targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine’s action are currently unknown. The effects would largely depend on the compound’s targets and the biochemical pathways it affects .
properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEKMFPFNPVTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3119445.png)
![Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate](/img/structure/B3119447.png)
![N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3119453.png)
![N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3119460.png)
![N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3119467.png)
![2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B3119470.png)
![2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3119473.png)


![2-(3-pyridinyl)-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazine](/img/structure/B3119492.png)


